molecular formula C10H5BrF3NO B1289227 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 328955-61-9

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B1289227
CAS No.: 328955-61-9
M. Wt: 292.05 g/mol
InChI Key: ADHTUPXAZQRIKI-UHFFFAOYSA-N
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Description

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative characterized by the presence of bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline precursor.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.

    Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one core structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinolin-2(1H)-one derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-(trifluoromethyl)quinolin-2(1H)-one
  • 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
  • 6-iodo-4-(trifluoromethyl)quinolin-2(1H)-one

Uniqueness

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research applications.

Biological Activity

6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological profile, making it a valuable candidate for further research in various therapeutic areas.

This compound has the molecular formula C10H5BrF3NC_{10}H_5BrF_3N and a molar mass of 292.05 g/mol. Its synthesis typically involves several steps, including trifluoromethylation and cyclization reactions. Common reagents used in its synthesis include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) for introducing the trifluoromethyl group, followed by cyclization to form the quinolinone structure .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and antiviral agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of quinolone compounds, including those with trifluoromethyl substitutions, have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Properties

In vitro studies have revealed that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the compound's interaction with specific molecular targets, potentially leading to apoptosis in cancer cells. Notably, its structural characteristics contribute to its ability to modulate cellular pathways involved in cancer progression .

Antiviral and Antifungal Activity

The compound has also been investigated for its antiviral and antifungal activities. Preliminary findings suggest that it may inhibit viral replication mechanisms and exhibit fungicidal effects against various fungal strains .

The mechanism of action for this compound is believed to involve the inhibition of key enzymes or receptors within target organisms. The bromine atom enhances binding affinity, while the trifluoromethyl group contributes to the compound's stability and lipophilicity, allowing better penetration into biological membranes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
6-Chloro-4-(trifluoromethyl)quinolin-2(1H)-oneChlorine instead of BromineModerate antimicrobial activity
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-oneFluorine instead of BromineLower anticancer activity
6-Iodo-4-(trifluoromethyl)quinolin-2(1H)-oneIodine instead of BromineEnhanced reactivity but lower biological activity

This table illustrates how the presence of bromine in this compound confers distinct biological activities compared to its halogenated analogs.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Inhibition Studies : In vitro assays demonstrated that derivatives of quinoline compounds exhibit IC50 values ranging from 0.7 to 40 μM against various pathogens, indicating potent inhibitory effects against target enzymes involved in disease processes .
  • Molecular Docking : Computational studies using molecular docking techniques have shown promising binding affinities for this compound with key targets such as DYRK1A, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
  • Antimycobacterial Activity : A series of quinolinone-thiosemicarbazones were designed based on this compound's structure and tested against Mycobacterium tuberculosis, showing excellent activity compared to standard treatments .

Properties

IUPAC Name

6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHTUPXAZQRIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624250
Record name 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328955-61-9
Record name 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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